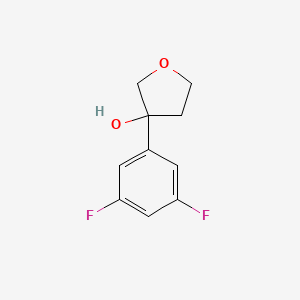
1-phenyl-2-(prop-2-en-1-yloxy)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-2-(prop-2-en-1-yloxy)ethan-1-one is an organic compound with the molecular formula C₁₁H₁₂O₂. It is also known by other names such as (allyloxy)acetophenone and allyl-phenacyl-ether . This compound is characterized by the presence of a phenyl group attached to an ethanone moiety, which is further substituted with a propenyloxy group.
Preparation Methods
1-phenyl-2-(prop-2-en-1-yloxy)ethan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of acetophenone with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-phenyl-2-(prop-2-en-1-yloxy)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-phenyl-2-(prop-2-en-1-yloxy)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-phenyl-2-(prop-2-en-1-yloxy)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, while the propenyloxy group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
1-phenyl-2-(prop-2-en-1-yloxy)ethan-1-one can be compared with similar compounds such as:
- 1-Phenyl-2-(2-phenylphenyl)ethanone
- 1-Phenyl-2-(2-thienyl)ethanone
- 1-Phenyl-2-(2-phenylethylsulfinyl)ethanone
- 1-Phenyl-2-(2-phenylmethoxyphenyl)ethanone
These compounds share a similar core structure but differ in the substituents attached to the ethanone moiety. The unique propenyloxy group in this compound imparts distinct chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-phenyl-2-prop-2-enoxyethanone |
InChI |
InChI=1S/C11H12O2/c1-2-8-13-9-11(12)10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
InChI Key |
ATVUNSQDYMXNBZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonan-3-yl)acetic acid](/img/structure/B8727738.png)








![2H-Cyclopenta[c]pyridine](/img/structure/B8727808.png)
